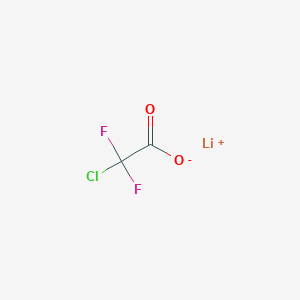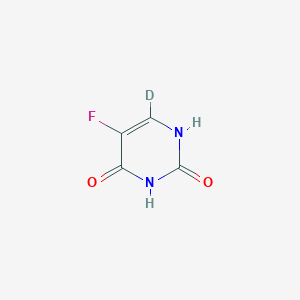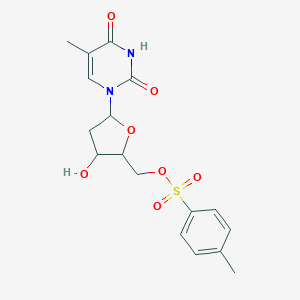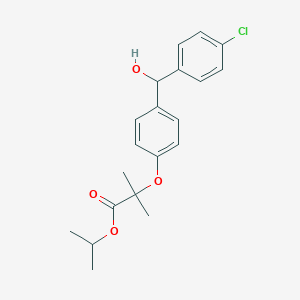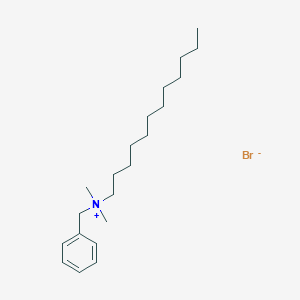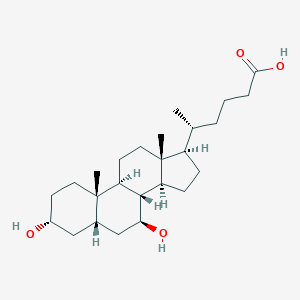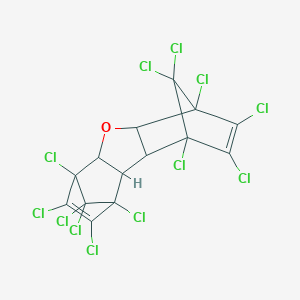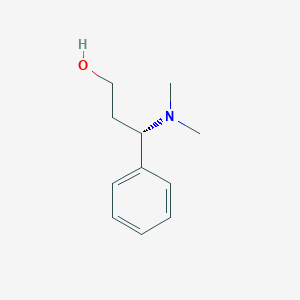
N-Nitrosohydroxyproline
説明
Synthesis Analysis
N-Nitrosohydroxyproline has been synthesized through various methods, including the conversion of L-4-hydroxyproline into N-nitroso derivatives. These derivatives are then transformed into esters and intermediates for peptide synthesis, showcasing their utility in creating protected L-4-hydroxyproline peptides (Stewart, 1971).
Molecular Structure Analysis
The molecular structure of N-nitrosohydroxyproline derivatives has been explored through crystallographic studies, revealing details about their conformations and interactions. For instance, (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) demonstrates the impact of stereoelectronic effects on molecular conformation, highlighting the role of hyperconjugative interactions in determining structure (Pandey, Yap, & Zondlo, 2014).
Chemical Reactions and Properties
N-Nitrosohydroxyproline participates in various chemical reactions, including the nitrosation process, which is crucial in the formation of N-nitrosamines in cured meats. Studies have shown that proline and hydroxyproline play significant roles in this process, with hydroxyproline inhibiting the formation of certain nitrosamines (Drabik-Markiewicz et al., 2009).
Physical Properties Analysis
The physical properties of N-nitrosohydroxyproline derivatives, such as solubility and thermal stability, are influenced by their molecular structure and the presence of functional groups. These properties are essential for their application in peptide synthesis and other chemical processes.
Chemical Properties Analysis
The chemical properties of N-nitrosohydroxyproline, including its reactivity and the conditions under which it can form N-nitrosamines, are critical for understanding its behavior in biological systems and food products. The formation of N-nitrosamines from N-nitrosohydroxyproline derivatives under certain conditions highlights the importance of controlling nitrite levels and temperature in food processing to minimize potential health risks (Drabik-Markiewicz et al., 2010).
科学的研究の応用
Peptide Synthesis : N-nitroso-L-4-hydroxyproline can be converted into esters and intermediates for peptide synthesis. This has practical applications in the synthesis of crystalline protected L-4-hydroxyproline peptides, demonstrating its utility in peptide chemistry (Stewart, 1971).
Therapeutic Potential : Nitric oxide and nitroxyl compounds, related to N-nitrosohydroxyproline, show promise as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases. This is particularly significant given the role of oxidative stress in the pathogenesis of these diseases (Oliveira et al., 2018).
Carcinogenic Studies : Research has explored the carcinogenic effects of compounds similar to N-nitrosohydroxyproline, like N-Nitroso-2,6-demethylmorpholine (NDMM), which induces pancreatic and other tumors in Syrian hamsters (GingellR et al., 1976).
Mutagenicity Research : Studies on Nitroso-3-pyrrolidinol, a compound related to N-nitrosohydroxyproline, have shown it to be mutagenic even in the absence of microsomes. This suggests a role for hydroxylation in the metabolic activation of nitrosopyrrolidine to carcinogenic species (Stoltz & Sen, 1977).
Role in Cured Meat : Research indicates that proline plays a crucial role in N-nitrosamine formation during the heating of cured meat, while hydroxyproline, a compound similar to N-nitrosohydroxyproline, inhibits this process. This has implications for understanding the levels of nitrite and N-Nitrosodimethylamine (NDMA) in cured meats (Drabik-Markiewicz et al., 2009).
Cancer Risk Monitoring : Monitoring urinary N-nitrosation can estimate endogenous N-nitrosation in high-risk individuals, potentially aiding in cancer risk reduction. This highlights the significance of N-nitrosation processes in health (Ohshima et al., 1982).
作用機序
Target of Action
N-Nitrosohydroxyproline, like other nitrosoureas, primarily targets cellular macromolecules . The compound’s primary targets are likely to be proteins and nucleic acids, which are crucial for cellular function and integrity .
Biochemical Pathways
N-Nitrosohydroxyproline is a derivative of hydroxyproline, which is highly abundant in collagen . The formation of hydroxyproline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
It is known that nitrosoureas, in general, are capable of crossing the blood-brain barrier at therapeutically effective concentrations This suggests that N-Nitrosohydroxyproline may have similar properties
Result of Action
The result of N-Nitrosohydroxyproline’s action on cellular macromolecules can lead to various cellular effects. For instance, the modification of proteins can disrupt their normal function, potentially leading to cell death . .
Action Environment
The action of N-Nitrosohydroxyproline can be influenced by various environmental factors. For example, the pH and temperature can affect the rate and extent of the compound’s interaction with its targets . Additionally, the presence of other substances in the environment can also influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBOWJCKJGCJM-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021042 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosohydroxyproline | |
CAS RN |
30310-80-6 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOHYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-Nitrosohydroxyproline formed in vivo?
A1: N-Nitrosohydroxyproline (NHPRO) can be formed endogenously through the reaction of hydroxyproline with nitrosating agents. Research has demonstrated that administering nitrite or N-nitrosodiphenylamine (NDPhA) to rats after a meal containing hydroxyproline led to detectable levels of NHPRO in their urine and feces []. This suggests that nitrosation of hydroxyproline can occur in the digestive system. Furthermore, a study using an isolated ventilated perfused lung (IVPL) model showed that rat lungs have a unique, carrier-mediated uptake system for hydroxyproline []. This implies that circulating hydroxyproline could potentially react with inhaled nitrogen dioxide (NO2) within the lungs to form NHPRO.
Q2: Why is the measurement of N-Nitrosohydroxyproline in biological samples relevant?
A2: NHPRO serves as a marker for endogenous N-nitrosation, a process linked to an increased risk of certain cancers, particularly of the stomach and esophagus []. Monitoring urinary NHPRO levels could help assess the extent of this process in individuals or populations considered high-risk.
Q3: What factors can influence the formation of N-Nitrosohydroxyproline?
A3: Several factors can impact NHPRO formation. The presence of nitrosating agents like nitrite and NDPhA is crucial, as demonstrated in the rat studies []. Additionally, dietary factors play a role. For example, ingesting ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) alongside nitrate and proline was shown to inhibit NHPRO formation in a human volunteer []. This suggests that antioxidants may have a protective effect against endogenous nitrosation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





